Quercetin

Antioxidant Flavonoid SAR DPPH assay

Quercetin aglycone (≥95% HPLC) features a catechol B-ring that confers 2.9x DPPH potency over kaempferol and top FRAP (3.02× Trolox). Faster tmax (2.4–5.1 h) and lower inter-individual variability than rutin ensure predictable systemic exposure. Superior mitochondrial antioxidant activity makes it essential for oxidative stress research. High purity ensures assay reproducibility for screening, bioavailability, and formulation. Procure aglycone, not glycoside, for reliable pharmacokinetics.

Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
CAS No. 117-39-5; 6151-25-3; 7255-55-2
Cat. No. B15603628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin
CAS117-39-5; 6151-25-3; 7255-55-2
Molecular FormulaC15H10O7
Molecular Weight302.23 g/mol
Structural Identifiers
InChIInChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H
InChIKeyREFJWTPEDVJJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Very soluble in ether, methanol;  soluble in ethanol, acetone, pyridine, acetic acid
Soluble in alcohol and glacial acetic acid;  insoluble in water
In water, 60 mg/L at 16 °C
0.06 mg/mL at 16 °C

Quercetin Aglycone: Defining the Performance Baseline for Flavonol Antioxidant Procurement


Quercetin (CAS 117‑39‑5) is a pentahydroxyflavone aglycone and the most abundant dietary flavonoid. Its catechol B‑ring (3′,4′‑dihydroxy) and C‑3 hydroxyl group confer a reducing potency that fundamentally distinguishes it from mono‑hydroxy B‑ring analogs such as kaempferol and apigenin [REFS‑1]. In its aglycone form, quercetin also exhibits markedly faster oral absorption and lower inter‑individual pharmacokinetic variability than its glycoside rutin, making it the preferred reference standard for antioxidant and bioavailability studies within the flavonol class [REFS‑2].

Why Quercetin Cannot Be Interchanged with Kaempferol, Luteolin, Apigenin, or Rutin: Structural Determinants of Differential Performance


Minor structural variations among common flavonols produce order‑of‑magnitude differences in antioxidant capacity, enzyme‑inhibition selectivity, and oral pharmacokinetics. The catechol moiety that distinguishes quercetin from kaempferol (single 4′‑OH) and apigenin (mono‑B‑ring plus absent C‑3‑OH) is responsible for a 2.9‑fold difference in DPPH IC50 and a qualitatively different radical‑scavenging mechanism [REFS‑1]. Glycosylation at C‑3, as in rutin, substantially delays oral absorption (tmax difference of 2.4–5.1 h) and increases inter‑individual variability, while simultaneously reducing mitochondrial antioxidant activity [REFS‑2]. Consequently, substituting quercetin with a generic ‘flavonoid’ without quantitative justification can invalidate experimental outcomes, compromise formulation performance, or introduce unacceptable pharmacokinetic variability in clinical or industrial applications.

Quercetin Quantitative Differentiation: Head‑to‑Head Evidence Against Closest Flavonol Comparators


DPPH Radical‑Scavenging Potency: Quercetin Achieves the Lowest IC50 Among Common Dietary Flavonols

In a direct head‑to‑head in vitro comparison under identical assay conditions, quercetin demonstrated a DPPH radical‑scavenging IC50 of 1.84 μg/mL, which was 2.9‑fold lower (more potent) than kaempferol (IC50 5.318 μg/mL), 1.14‑fold lower than luteolin (IC50 2.099 μg/mL), and substantially lower than both the synthetic antioxidant BHT (IC50 10.5 μg/mL) and ascorbic acid (IC50 3.028 μg/mL). Apigenin, which lacks the catechol B‑ring, was the least active flavonoid tested [REFS‑1].

Antioxidant Flavonoid SAR DPPH assay Procurement specification

Ferric Reducing Antioxidant Power (FRAP): Quercetin Outranks Fisetin and Myricetin as the Most Potent Flavonol Reductant

In a systematic FRAP evaluation of 18 structurally diverse flavonoids, quercetin exhibited the highest ferric reducing capacity, achieving 3.02 times the activity of the Trolox reference standard. This compared with 2.52× for fisetin and 2.28× for myricetin, representing a 20% advantage over fisetin and a 32% advantage over myricetin in electron‑donating capacity under identical microplate assay conditions [REFS‑1]. The o‑dihydroxy B‑ring and C‑3 hydroxyl group were identified as the structural features conferring this superior reducing power.

Antioxidant capacity FRAP assay Flavonoid benchmarking Quality control

Oral Pharmacokinetics: Quercetin Aglycone Delivers Faster tmax and Lower Inter‑Individual Variability Than Rutin

In a double‑blind, diet‑controlled, two‑period crossover study in 16 healthy volunteers, quercetin aglycone achieved peak plasma concentration (tmax) at 1.9, 2.7, and 4.8 hours for 8, 20, and 50 mg doses, respectively, compared with 6.5, 7.4, and 7.5 hours for equimolar doses of rutin (quercetin‑3‑O‑rutinoside) [REFS‑1]. The tmax difference ranged from 2.4 to 5.1 hours across doses. Moreover, inter‑individual variability in AUC(0–32) and Cmax was substantially smaller after aglycone administration, whereas rutin absorption showed high variability associated with gender and oral contraceptive use.

Bioavailability Pharmacokinetics Aglycone vs glycoside Formulation development

Mitochondrial Antioxidant Activity: Quercetin Aglycone Is Significantly More Potent Than Its Glycosides (Rutin, Isoquercitrin, Hyperoside)

In a comparative study using isolated rat kidney mitochondria, quercetin aglycone demonstrated the highest radical‑scavenging, ferric reducing, and cytochrome c reducing capacities when tested alongside its common glycosides isoquercitrin, rutin, and hyperoside [REFS‑1]. The sugar moiety at C‑3 significantly diminished activity in all assay readouts, with quercetin aglycone exhibiting the greatest effect at the lowest tested concentration. The study confirmed that glycosylation consistently reduces both chemical and biological antioxidant efficacy.

Mitochondrial function Glycoside comparison Intracellular antioxidant Structure-activity relationship

Quercetin Procurement Application Scenarios Derived from Quantitative Differentiation Evidence


In Vitro Antioxidant Reference Standard for Flavonoid Screening Assays

Quercetin’s lowest DPPH IC50 (1.84 μg/mL) among common flavonols [REFS‑1] and its top ranking in FRAP (3.02× Trolox) [REFS‑2] make it the optimal positive control and calibration standard for high‑throughput antioxidant screening programs. Procurement of high‑purity quercetin (≥95% by HPLC) ensures assay sensitivity and inter‑laboratory reproducibility when benchmarking novel flavonoids or plant extracts.

Bioavailable Flavonoid Aglycone for In Vivo Pharmacokinetic and Pharmacodynamic Studies

The 2.4–5.1 h faster tmax and reduced inter‑individual variability of quercetin aglycone relative to rutin [REFS‑1] support its selection for oral dosing in rodent models and human clinical trials where predictable systemic exposure is required. Procurement of aglycone rather than glycoside is essential for studies investigating acute pharmacodynamic responses or concentration‑effect relationships.

Mitochondrial Function Research and Intracellular Antioxidant Formulation

Quercetin aglycone’s superior mitochondrial antioxidant activity—significantly exceeding that of isoquercitrin, rutin, and hyperoside [REFS‑1]—positions it as the compound of choice for studies targeting mitochondrial oxidative stress. Formulators developing lipophilic intracellular antioxidant products should specify quercetin aglycone rather than glycosides to maximize per‑mole potency in biological matrices.

Nutraceutical Active Ingredient for High‑Potency Antioxidant Supplements

Given quercetin’s 2.9‑fold DPPH potency advantage over kaempferol [REFS‑1] and 20% FRAP advantage over fisetin [REFS‑2], supplement manufacturers seeking label‑substantiated antioxidant claims can achieve equivalent or superior in vitro antioxidant activity at lower inclusion rates by selecting quercetin aglycone over competing flavonols, simultaneously addressing bioavailability through faster absorption kinetics [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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